![molecular formula C22H21BrClN3O3 B2437604 1-(9-Bromo-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899983-68-7](/img/structure/B2437604.png)
1-(9-Bromo-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a bromine atom, a chlorine atom, a hydroxy group, an ethanone group, and a spirocyclic system. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic system. Spirocyclic compounds are typically rigid and can have interesting 3D structures .Chemical Reactions Analysis
The compound contains several functional groups that are likely to be reactive. For example, the bromine and chlorine atoms might undergo nucleophilic substitution reactions, and the carbonyl group in the ethanone could be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of polar functional groups and the overall shape and size of the molecule would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research involving compounds similar to 1-(9-Bromo-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone focuses on synthesizing various heterocyclic compounds. These compounds, including oxazepine derivatives, pyrazole derivatives, and isoxazole derivatives, are prepared through a series of complex reactions involving 2-aminobenzaldehyde and salicylaldehyde, among other chemicals. The synthesized compounds are characterized using IR, MS, 1H- and 13C-NMR analysis, highlighting the detailed structural analysis involved in this field of research (Adnan, Hassan, & Thamer, 2014).
Structural Elucidation of Heterocyclic Compounds
Another study focuses on substituted 1,10b-dihydro-5H-pyrazolo[1,5-c] 1,3-benzoxazines, obtained through condensation processes involving aromatic aldehydes. The detailed structures of these compounds are elucidated using 1H NMR spectra, nuclear Overhauser effect application, and X-ray diffraction studies. This exemplifies the importance of advanced spectroscopic techniques in understanding the molecular structure of complex organic compounds (Desenko et al., 1991).
Novel Spiroproducts Synthesis
The synthesis of new spiroproducts, including their 5-chloro- and bromoderivatives, is another area of research. These compounds are obtained through reactions involving N-benzoylglycine with ortho-formylbenzoic acids. The research emphasizes the role of catalysts, like piperidine, and purification techniques like column chromatography, underlining the complexity and precision required in synthetic organic chemistry (Younesi, Sorotskaya, & Krapivin, 2009).
Antiviral Activity of Heterocyclic Compounds
Research on 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and related derivatives explores their potential antiviral activity. These compounds are synthesized and evaluated for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, highlighting the pharmaceutical applications of such heterocyclic compounds in combating viral diseases (Attaby et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[9-bromo-2-(5-chloro-2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrClN3O3/c1-13(28)26-8-6-22(7-9-26)27-19(17-10-14(23)2-5-21(17)30-22)12-18(25-27)16-11-15(24)3-4-20(16)29/h2-5,10-11,19,29H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDUVZYDZXLNIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=C(O2)C=CC(=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2437521.png)
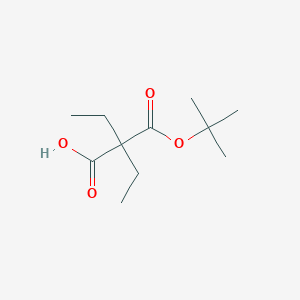
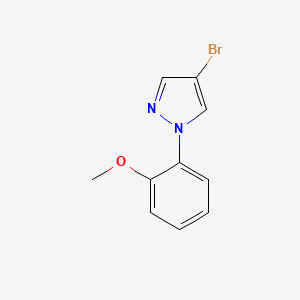
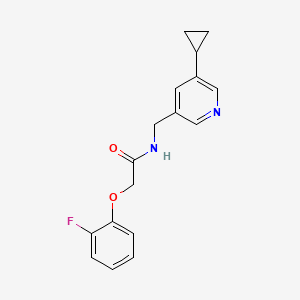
![[(2S,5R)-5-Ethenyloxolan-2-yl]methanol](/img/structure/B2437528.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea](/img/structure/B2437529.png)
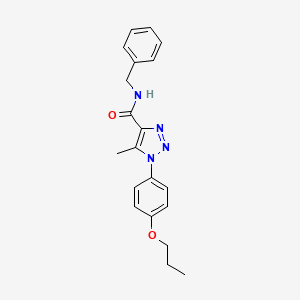
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2437531.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2437535.png)
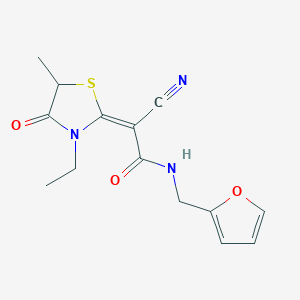
![N-{4-[4-(4-Methoxy-benzoyl)-piperazine-1-sulfonyl]-phenyl}-acetamide](/img/structure/B2437542.png)

